molecular formula C5H12Br2N2 B144293 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 132747-20-7

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

Cat. No. B144293
CAS RN: 132747-20-7
M. Wt: 259.97 g/mol
InChI Key: ISYQWKOXKGJREA-RSLHMRQOSA-N
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Description

“(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide” is a chemical compound with the molecular formula C5H10N2·2HBr and a molecular weight of 259.97 . It is a solid substance at 20°C and appears as a white to light yellow to light orange powder or crystal . This compound is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . It can be used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes .


Molecular Structure Analysis

The molecular structure of the parent ring in (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been reported . The asymmetric unit contains two crystallographically independent cages of 2,5-diazabicyclo[2.2.1]heptane. Each cage is protonated at the two nitrogen sites. The overall charge balance is maintained by four crystallographically independent bromide ions .


Chemical Reactions Analysis

This compound can be used as a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a specific rotation of [α]20/D +18.0 to +23.0 deg (C=1,H2O) .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2BrH/c1-4-2-6-5(1)3-7-4;;/h4-7H,1-3H2;2*1H/t4-,5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYQWKOXKGJREA-RSLHMRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347438
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132747-20-7
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 3
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 4
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 5
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 6
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

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